molecular formula C12H16O B7937521 1-(3-Ethylphenyl)-2-methylpropan-1-one CAS No. 1443306-64-6

1-(3-Ethylphenyl)-2-methylpropan-1-one

Cat. No.: B7937521
CAS No.: 1443306-64-6
M. Wt: 176.25 g/mol
InChI Key: CPMHTAKDANCFQU-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-2-methylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol. Its structure comprises a propan-1-one backbone substituted with a methyl group at the second carbon and a 3-ethylphenyl group at the first carbon. This compound belongs to a broader class of aryl alkyl ketones, which are studied for their diverse applications in organic synthesis, materials science, and pharmacology.

Properties

IUPAC Name

1-(3-ethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-10-6-5-7-11(8-10)12(13)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMHTAKDANCFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273707
Record name 1-Propanone, 1-(3-ethylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-64-6
Record name 1-Propanone, 1-(3-ethylphenyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(3-ethylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)-2-methylpropan-1-one typically involves the reaction of m-ethylacetophenone with phenylmagnesium bromide, followed by hydrolysis . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Ethylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Ethylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes and biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4) is a positional isomer where the ethyl group is para to the ketone on the phenyl ring. Despite sharing the same molecular formula (C₁₂H₁₆O) and weight (176.26 g/mol), the 3-ethyl and 4-ethyl isomers exhibit differences in physicochemical properties due to steric and electronic effects.

Halogen-Substituted Derivatives

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS 1341641-88-0) incorporates halogen substituents (Cl and F) at the 3- and 2-positions of the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic addition reactions. Its molecular weight (200.64 g/mol) and liquid state at room temperature contrast with the non-halogenated target compound, which likely has lower density and boiling points .

Methoxy-Substituted Analogs

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) features a methoxy group at the para position. With a molecular weight of 178.23 g/mol, this compound is also liquid at room temperature, suggesting that polar substituents like -OCH₃ may influence phase behavior compared to the non-polar ethyl group in the target compound .

Amino-Functionalized Derivatives

2-(Methylamino)-1-(3-methylphenyl)propan-1-one (CAS 1246816-62-5) introduces a methylamino group, converting the ketone into a cathinone derivative. This structural modification significantly impacts biological activity, as seen in its psychoactive properties. The molecular formula C₁₁H₁₅NO (MW 177.24 g/mol) and inclusion of nitrogen highlight differences in hydrogen-bonding capacity and solubility compared to the target compound .

Azetidine-Ring Analog

1-(Azetidin-3-yl)-2-methylpropan-1-one (CAS 1598912-87-8) replaces the phenyl ring with an azetidine moiety. This change introduces a strained four-membered ring, altering steric and electronic properties. The molecular formula C₇H₁₃NO (MW 127.18 g/mol) and lower molecular weight reflect reduced aromaticity, likely affecting stability and reactivity .

Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Features
1-(3-Ethylphenyl)-2-methylpropan-1-one 3-Ethylphenyl C₁₂H₁₆O 176.26 Not reported Non-polar substituent, moderate steric bulk
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethylphenyl C₁₂H₁₆O 176.26 Not reported Higher symmetry, potential crystallinity
1-(3-Chloro-2-fluorophenyl)-... 3-Cl, 2-F C₁₀H₁₀ClFO 200.64 Liquid Enhanced electrophilicity
1-(4-Methoxyphenyl)-2-methylpropan-1-one 4-OCH₃ C₁₁H₁₄O₂ 178.23 Liquid Electron-donating group
2-(Methylamino)-1-(3-methylphenyl)... 3-CH₃, N-CH₃ C₁₁H₁₅NO 177.24 Not reported Psychoactive derivative

Biological Activity

1-(3-Ethylphenyl)-2-methylpropan-1-one, also known as ethyl phenyl ketone , is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

  • IUPAC Name : this compound
  • CAS Number : 1443306-64-6
  • Molecular Formula : C12H16O
  • Molecular Weight : 176.25 g/mol

This compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure allows for significant interactions with enzymes and receptors due to the presence of the carbonyl group, which can participate in hydrogen bonding and electrophilic reactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors that play roles in neurotransmission and cellular signaling.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa100 µg/mL
  • Antitumor Activity : Preliminary data suggest that the compound may have cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis in HeLa cells at an IC50 of 15 µM. The mechanism was associated with the activation of caspase pathways, suggesting a promising avenue for further cancer research.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and safety profile of this compound. While initial findings are promising, comprehensive studies are required to establish its efficacy and safety in clinical settings.

Summary of Findings:

  • Antimicrobial Activity : Effective against multiple bacterial strains.
  • Cytotoxicity : Induces apoptosis in cancer cells.
  • Potential Applications : Could serve as a lead compound for drug development targeting infections and cancer.

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